molecular formula C17H15N3O3S B2410121 N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide CAS No. 1798637-34-9

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide

Cat. No.: B2410121
CAS No.: 1798637-34-9
M. Wt: 341.39
InChI Key: IPNQKZIAFCSXGS-UHFFFAOYSA-N
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Description

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a 1,2,4-oxadiazole ring, a thiophene ring, and a methoxybenzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Biochemical Analysis

Biochemical Properties

It is known that the 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Cellular Effects

It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant effects on various types of cells and cellular processes .

Molecular Mechanism

It is known that the 1,2,4-oxadiazole core is frequently encountered in active pharmaceutical ingredients and can interact with various biomolecules .

Temporal Effects in Laboratory Settings

It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant dosage-dependent effects in animal models .

Metabolic Pathways

It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant interactions with various enzymes or cofactors .

Transport and Distribution

It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant interactions with various transporters or binding proteins .

Subcellular Localization

It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant effects on their activity or function depending on their subcellular localization .

Preparation Methods

The synthesis of N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole ring. The thiophene and methoxybenzamide moieties are then introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide can be compared with other compounds containing the 1,2,4-oxadiazole ring, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties not found in other similar compounds.

Properties

IUPAC Name

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-5-3-2-4-11(13)15(21)19-17-12(8-9-24-17)16-18-14(20-23-16)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNQKZIAFCSXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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